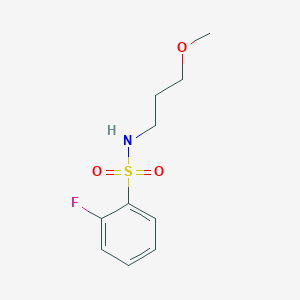

2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

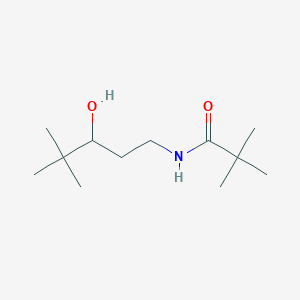

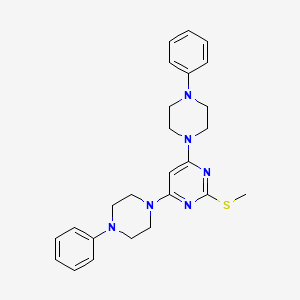

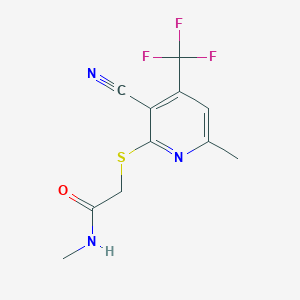

2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C10H14FNO3S . It has an average mass of 247.286 Da and a monoisotopic mass of 247.067841 Da .

Molecular Structure Analysis

The molecular structure of 2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide consists of a benzene ring substituted with a fluoro group, a methoxypropyl group, and a sulfonamide group . The exact 3D structure is not provided in the search results.Applications De Recherche Scientifique

Synthesis and Biological Activities

Cytotoxic and Carbonic Anhydrase Inhibitory Activities : A study by Kucukoglu et al. (2016) synthesized a series of polymethoxylated-pyrazoline benzene sulfonamides and investigated their cytotoxic activities on tumor and non-tumor cell lines. They found that these compounds showed significant inhibitory effects on carbonic anhydrase isoenzymes, suggesting potential for cancer therapy applications (Kucukoglu et al., 2016).

Antimicrobial and Antitubercular Potential : Shingare et al. (2022) synthesized novel benzene sulfonamide pyrazole oxadiazole derivatives and evaluated them for antimicrobial and antitubercular activities. Molecular docking studies indicated their potential as antitubercular agents (Shingare et al., 2022).

Chemical Properties and Applications

Polymorphism in Aromatic Sulfonamides : Research by Terada et al. (2012) examined the polymorphism of fluorine-substituted N-(2-phenoxyphenyl)benzene sulfonamides. They found that fluorine substitution leads to polymorphs or pseudopolymorphs, which is important for understanding the crystalline structures of such compounds (Terada et al., 2012).

Non-Linear Optical Studies : Shahid et al. (2018) synthesized a Sulfadiazine-Ortho-Vanillin Schiff base (benzene sulfonamide derivative) and studied its non-linear optical (NLO) properties. They found that solvent polarity significantly enhanced the NLO response, indicating potential applications in the development of non-linear optical materials (Shahid et al., 2018).

Mécanisme D'action

Target of Action

Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit bacterial enzymes involved in the synthesis of folic acid .

Mode of Action

Sulfonamides, including 2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide, are known to be bacteriostatic. They inhibit the growth and multiplication of bacteria by interfering with the synthesis of folic acid, a nutrient essential for bacterial cell division .

Biochemical Pathways

The compound affects the biochemical pathway of folic acid synthesis in bacteria. By inhibiting the enzymes involved in this pathway, it prevents the bacteria from producing folic acid, thereby hindering their growth and multiplication .

Result of Action

The result of the action of 2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide is the inhibition of bacterial growth and multiplication. This is achieved by interfering with the synthesis of folic acid, which is crucial for bacterial cell division .

Propriétés

IUPAC Name |

2-fluoro-N-(3-methoxypropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO3S/c1-15-8-4-7-12-16(13,14)10-6-3-2-5-9(10)11/h2-3,5-6,12H,4,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMQRANXTUQGIPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNS(=O)(=O)C1=CC=CC=C1F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[8-(2-Methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1,3,5-trihydro-4-imidazolin o[1,2-h]purin-3-yl]acetamide](/img/structure/B2413332.png)

![2-(2-butoxyphenyl)-5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2413337.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2413342.png)

![2-methylsulfanyl-N-[3-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]pyridine-3-carboxamide](/img/structure/B2413345.png)

![2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one](/img/structure/B2413346.png)

![exo-cis-(+/-)-1-(Benzylamido-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride](/img/structure/B2413348.png)